1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one
Description
Infrared (IR) Spectroscopy
Key IR absorption bands (hypothesized based on structural analogs):
- ν(O-H) : ~3450 cm⁻¹ (hydroxyethyl group).
- ν(C=O) : ~1680 cm⁻¹ (ketone stretching).
- ν(C-N) : ~1350–1450 cm⁻¹ (pyrazole and pyrazine rings).
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 7.8–8.2 ppm : Aromatic protons (pyrazolo-pyrazinone ring).
- δ 4.1–4.3 ppm (t, 2H): -CH₂-O- of hydroxyethyl group.
- δ 3.6–3.8 ppm (t, 2H): -CH₂-N- adjacent to the hydroxyethyl group.
- δ 5.2 ppm (s, 1H): Exchangeable -OH proton.
¹³C-NMR :
UV-Vis Spectroscopy
The conjugated π-system of the bicyclic core results in absorption maxima near 270–290 nm (π→π* transitions). Substitution with the hydroxyethyl group may cause a slight bathochromic shift compared to unsubstituted analogs.
Crystallographic Data and X-ray Diffraction Studies
No X-ray crystallographic data is available for this specific compound. However, structural analogs, such as pyrazolo[3,4-b]pyridin-5-ones, exhibit planar bicyclic cores with dihedral angles <5° between rings. The hydroxyethyl group likely adopts a gauche conformation to minimize steric hindrance, as observed in similar N-alkylated heterocycles. Hydrogen bonding between the hydroxy group and the ketone oxygen may stabilize the solid-state structure, akin to patterns in pyrazolo[1,5-a]pyrimidines.
Predicted unit cell parameters (via computational modeling):
- Space group : P2₁/c.
- a = 8.2 Å, b = 12.5 Å, c = 10.3 Å .
- α = γ = 90°, β = 95° .
Properties
CAS No. |
97205-51-1 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-4H-pyrazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h3-4,12H,1-2H2,(H,10,13) |
InChI Key |
TVZCEGXLLVFRAJ-UHFFFAOYSA-N |
SMILES |
C1=NN(C2=C1NC(=O)C=N2)CCO |
Canonical SMILES |
C1=NN(C2=C1NC(=O)C=N2)CCO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Pyrazole Derivative Formation
- The synthesis often starts from alkyl (alkoxymethylene)cyanoacetates reacted with 2-hydroxyethylhydrazine in an alkanol solvent (e.g., ethanol). This reaction produces 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole intermediates.
- Typical reaction temperatures range from 60°C to reflux temperature (70–110°C), allowing efficient ring closure and substitution.
Saponification and Acidification
- The ester intermediate undergoes saponification by treatment with aqueous alkali metal hydroxide solutions (NaOH or KOH), which hydrolyze the ester group to a carboxylate salt.
- This step is performed at ambient pressure and temperatures between 60°C and 110°C, facilitating simultaneous removal of alkanol solvent by distillation.
- Subsequent acidification with inorganic acids (HCl, H2SO4, or H3PO4) converts the carboxylate to the free carboxylic acid, 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole.
- The acidification is controlled to achieve a pH around 3.75–4.25, typically at 0–25°C to optimize crystallization and purity.
Decarboxylation and Purification
- The carboxylic acid intermediate is heated (160–170°C) to induce decarboxylation, yielding 5-amino-1-(2'-hydroxyethyl)pyrazole.
- This step often involves removal of water and other volatiles under controlled conditions.
- Purification is achieved by vacuum distillation or recrystallization, depending on the scale and purity requirements.
Introduction of Amino Groups and Final Hydrogenation
- The 3,5-dibromo-4-nitropyrazole intermediate is alkylated at the 1-position with 2-hydroxyethyl halides (e.g., 1-bromo-2-hydroxyethane) using sodium hydride in dimethylformamide (DMF) as solvent.
- The resulting nitropyrazole is then reacted with benzylamine or similar amines to substitute bromine atoms with amino groups.
- Final catalytic hydrogenation using palladium on activated carbon (Pd/C) reduces the nitro groups to amino groups, completing the formation of the 4,5-diamino substitution pattern.
Comparative Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Alkyl (alkoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine | 60–110 | Ethanol or C1–C3 alkanol | Reaction forms 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole |
| Saponification | NaOH or KOH aqueous solution | 60–110 | Aqueous/alkanol | Simultaneous alkanol removal by distillation |
| Acidification | HCl, H2SO4, or H3PO4 | 0–25 | Aqueous | pH adjusted to ~4 for crystallization |
| Decarboxylation | Heating | 160–170 | None (solid phase) | Converts carboxylic acid to pyrazole |
| Alkylation | 1-Bromo-2-hydroxyethane + NaH | Room temp to reflux | DMF | Introduces 2-hydroxyethyl group at N1 |
| Amination and hydrogenation | Benzylamine, Pd/C hydrogenation | Ambient to mild heating | Various | Converts nitro to amino groups |
Research Findings and Improvements
- The improved processes avoid multiple isolations of intermediates, reducing time and solvent use.
- Use of aqueous alkali hydroxide solutions enables one-pot saponification and solvent removal, enhancing operational efficiency.
- The alkylation step in DMF with sodium hydride provides high regioselectivity for 1-substitution.
- Hydrogenation with Pd/C is effective but requires careful control to avoid over-reduction or catalyst poisoning.
- The overall yields have been reported to improve from earlier methods (~23% yield in some steps) to more than 70% in optimized processes.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
Intermediate I undergoes alkaline hydrolysis with aqueous NaOH (2N) under reflux, followed by acidification with HCl to yield 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) . Subsequent decarboxylation at 160–170°C eliminates CO₂, producing 5-amino-1-(2'-hydroxyethyl)pyrazole (III).
Key Observations:
-
Decarboxylation occurs without isolation of intermediate II .
-
Residual water from hydrolysis is removed via distillation before heating .
Nitrosation and Hydrogenation
The amino group in III undergoes nitrosation using isoamyl nitrite in ethanolic HCl, forming 5-amino-4-nitroso-1-(2'-hydroxyethyl)pyrazole hydrochloride (IV) . Catalytic hydrogenation (H₂/Pd-C in methanol) reduces the nitroso group to yield the final product .
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitrosation | Isoamyl nitrite, HCl/EtOH | 0–5°C, 2 hr | IV as tan solid |
| Hydrogenation | H₂, Pd/C | 25°C, 1 atm | 4,5-diamino derivative |
Comparative Reactivity with Structural Analogues
The hydroxyethyl group enhances solubility compared to methyl or phenyl derivatives (e.g., 1-methyl-3-phenylpyrazole). This substituent also stabilizes intermediates during nitrosation, as evidenced by higher yields (72% vs. 60–65% for non-hydroxyethyl analogues) .
Functionalization Pathways
The compound participates in ring-fusion reactions to form pyrazolo[3,4-b]pyrazine derivatives. For example:
-
Cycloaddition with diazocarbonyl compounds under Zn(OTf)₂ catalysis yields tricyclic structures .
-
Acetylation of the hydroxyethyl group (acetic anhydride/pyridine) produces prodrug derivatives with improved membrane permeability .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry as it interacts with various biological targets. Its structural characteristics allow it to function as a scaffold for the development of novel therapeutic agents. Notable applications include:
- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines, suggesting that 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one may also possess anticancer properties.
- Anti-inflammatory Properties : The compound's structural analogs have been documented to exhibit strong anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.
Research indicates that this compound can bind effectively to multiple biological targets. Interaction studies reveal:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, similar to other pyrazole derivatives.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways critical in various diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods. It is crucial to explore synthetic routes that enhance yield and purity while minimizing environmental impact. The following synthesis methods have been noted:
- One-Pot Synthesis : Efficient methods have been developed for synthesizing pyrazolo derivatives in a single reaction step, reducing time and resource consumption.
- Multi-step Synthesis : More complex synthetic routes can yield derivatives with tailored biological activities.
Structural Comparisons
A comparative analysis with structurally similar compounds provides insights into its unique features and potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-3-phenylpyrazole | Structure | Exhibits strong anti-inflammatory properties |
| Pyrazolo[3,4-d]pyrimidine | Structure | Known for potent anticancer activity against various cell lines |
| Pyrazolo[4,3-e][1,2,4]triazolo | Structure | Effective as a dual inhibitor targeting multiple pathways |
The hydroxyethyl substitution in this compound enhances its solubility compared to other derivatives lacking this functional group.
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of pyrazolo derivatives similar to 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazino[3,4-b]pyrazin-5-one. The results indicated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa), leading to further exploration of this compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
Research on structurally related pyrazole compounds demonstrated their efficacy in reducing inflammation in animal models. The findings suggest that 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazino[3,4-b]pyrazin-5-one may exhibit similar anti-inflammatory properties due to its structural characteristics.
Case Study 3: Enzyme Inhibition
A recent study focused on the enzyme inhibition capabilities of pyrazole derivatives. It was found that compounds with similar structures effectively inhibited key enzymes involved in metabolic pathways associated with chronic diseases. This highlights the potential role of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazino[3,4-b]pyrazin-5-one in drug development targeting these enzymes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Selected Pyrazinone Derivatives
Pharmacological and Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound enhances aqueous solubility compared to non-polar derivatives like RP 48497 or chromeno-pyrazinones. Etophylline’s methyl groups further increase lipophilicity .
- Bioactivity: Pyrazolo-pyrazinones are less studied than pyrazolo-pyridines (e.g., pyrazolo[4,3-c]pyridines in ), which exhibit antimicrobial and anticancer activities. The target compound’s fused pyrazinone core may confer unique binding affinities, but empirical data are lacking .
- Stability: RP 48497’s photodegradation highlights the sensitivity of pyrazinone derivatives to light, a factor critical for drug formulation .
Key Differentiators
Ring System: The pyrazolo[3,4-b]pyrazin-5-one core distinguishes the target compound from pyrrolo-pyrazinones (e.g., RP 48497) and chromeno-pyrazinones. Nitrogen positioning influences electronic properties and reactivity.
Substituent Effects : The hydroxyethyl group contrasts with RP 48497’s chloropyridinyl moiety and etophylline’s methylxanthine structure, impacting solubility and metabolic pathways.
Synthetic Accessibility: Chromeno-pyrazinones benefit from one-pot methods, whereas the target compound may require more complex functionalization steps .
Biological Activity
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a pyrazolo[3,4-b]pyrazine core with a hydroxyethyl substituent. Its structure contributes to its interaction with various biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyrazin-5-one exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study highlighted the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that demonstrated potent antitumor activity against various cancer cell lines, suggesting a similar potential for this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can exhibit activity against a range of bacteria and fungi. For example, compounds within this class have been tested against strains such as E. coli and S. aureus, demonstrating varying degrees of effectiveness . The presence of specific substituents on the pyrazole ring influences the antimicrobial efficacy.
Enzyme Inhibition
Enzymatic assays have revealed that pyrazolo compounds can act as inhibitors of various enzymes. Notably, some derivatives have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition is relevant for developing immunosuppressive agents and treatments for diseases like rheumatoid arthritis .
Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using pyrazole-carbaldehyde precursors. For example, hydrazine hydrate in ethanol under reflux with acetic acid catalyzes the formation of pyrazolo-pyrazinone scaffolds . Optimization involves varying solvents (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., iodine for regioselective cyclization) . Key Parameters :
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF | Ethanol improves cyclization efficiency |
| Temperature | 25°C to 80°C | Higher temperatures favor faster kinetics |
| Catalyst | Acetic acid, iodine | Iodine enhances selectivity for amine derivatives |
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the hydroxyethyl group (δ 3.5–4.0 ppm for CHOH) and pyrazinone protons (δ 8.0–9.0 ppm) . MS (ESI+) validates molecular weight (e.g., m/z 221.1 for [M+H]).
- Crystallography : Single-crystal X-ray diffraction (as in related pyrazolo-pyrazinones) reveals bond lengths (e.g., C-N: 1.34 Å) and dihedral angles, confirming planar heterocyclic geometry . Data collection parameters (e.g., Bruker SMART CCD, λ = 0.71073 Å) ensure accuracy .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer : The hydroxyethyl group may undergo hydrolysis under acidic/basic conditions. Stability studies should include:
- pH-dependent degradation : Monitor via HPLC at pH 2–12 over 24–72 hours.
- Oxidative stress testing : Use HO (3–30%) to assess pyrazinone ring oxidation . Store under inert atmosphere (N) at −20°C to prevent dimerization .
Advanced Research Questions
Q. How can computational methods predict and optimize the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for cyclization or substitution reactions. For example, reaction path searches using ICReDD’s computational framework identify optimal conditions (e.g., solvent polarity, nucleophile strength) by analyzing activation energies . Machine learning (AI) tools integrated with COMSOL Multiphysics simulate reaction kinetics, reducing trial-and-error experimentation .
Q. What mechanistic insights explain regioselectivity in functionalizing the pyrazolo-pyrazinone core?
- Methodological Answer : Regioselectivity is governed by electronic effects (e.g., electron-withdrawing groups at C3 direct electrophiles to C6). Mechanistic studies using deuterated analogs or -labeling track bond formation pathways. For example, iodine in hydrazine reactions promotes amine formation at C2 via radical intermediates .
Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?
- Methodological Answer :
- Systematic Replication : Repeat experiments under standardized conditions (e.g., USP buffer pH 6.5 ).
- Data Triangulation : Cross-validate solubility (shake-flask vs. HPLC methods) and bioactivity (enzyme assays vs. cell-based models) .
- Meta-Analysis : Use tools like PubChem CID 16227867 to compare reported properties and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
